molecular formula C18H38N2O2 B12803694 Dodecanamide, N-(4-(dimethyloxidoamino)butyl)- CAS No. 86321-43-9

Dodecanamide, N-(4-(dimethyloxidoamino)butyl)-

Cat. No.: B12803694
CAS No.: 86321-43-9
M. Wt: 314.5 g/mol
InChI Key: UYAOZGXVXPNVQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecanamide, N-(4-(dimethyloxidoamino)butyl)- is a chemical compound with the molecular formula C18H38N2O2 It is characterized by its unique structure, which includes a dodecanamide backbone and a dimethyloxidoamino group attached to a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecanamide, N-(4-(dimethyloxidoamino)butyl)- typically involves the reaction of dodecanamide with a suitable reagent to introduce the dimethyloxidoamino group. One common method involves the use of N,N-dimethylbutylamine oxide as a reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at around 25-30°C. The reaction mixture is stirred for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of Dodecanamide, N-(4-(dimethyloxidoamino)butyl)- may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dodecanamide, N-(4-(dimethyloxidoamino)butyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the dimethyloxidoamino group to other functional groups.

    Substitution: The compound can participate in substitution reactions where the dimethyloxidoamino group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

Dodecanamide, N-(4-(dimethyloxidoamino)butyl)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dodecanamide, N-(4-(dimethyloxidoamino)butyl)- involves its interaction with molecular targets such as enzymes and receptors. The dimethyloxidoamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dodecanamide, N-(6-(dimethyloxidoamino)hexyl)-: This compound has a similar structure but with a hexyl chain instead of a butyl chain.

    Dodecanamide, N-butyl-: This compound lacks the dimethyloxidoamino group, making it less reactive in certain chemical reactions.

Uniqueness

Dodecanamide, N-(4-(dimethyloxidoamino)butyl)- is unique due to the presence of the dimethyloxidoamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

86321-43-9

Molecular Formula

C18H38N2O2

Molecular Weight

314.5 g/mol

IUPAC Name

4-(dodecanoylamino)-N,N-dimethylbutan-1-amine oxide

InChI

InChI=1S/C18H38N2O2/c1-4-5-6-7-8-9-10-11-12-15-18(21)19-16-13-14-17-20(2,3)22/h4-17H2,1-3H3,(H,19,21)

InChI Key

UYAOZGXVXPNVQZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCCCC[N+](C)(C)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.